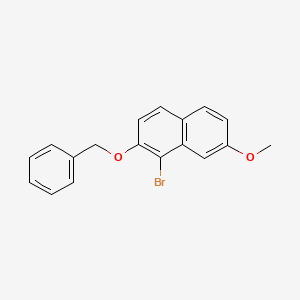

2-(苄氧基)-1-溴-7-甲氧基萘

描述

2-(Benzyloxy)-1-bromo-7-methoxynaphthalene is a compound that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene. For instance, compounds with bromo and methoxy substituents on a naphthalene ring have been investigated for their potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related bromo-methoxynaphthalene compounds typically involves multi-step reactions with controlled conditions to ensure regioselectivity and high yields. For example, a natural product with bromo and methoxy substituents was synthesized from a dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . This suggests that the synthesis of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene would also require careful planning of the synthetic route to achieve the desired product.

Molecular Structure Analysis

The molecular structure of bromo-methoxynaphthalene derivatives has been studied using spectroscopic methods such as FT-IR, FT-Raman, and UV-VIS, as well as computational methods like DFT . These studies provide detailed information on the vibrational modes, electronic transitions, and molecular orbitals, which are crucial for understanding the reactivity and stability of the molecule. The HOMO-LUMO energy gap, in particular, can indicate the molecule's stability and its potential as a pharmaceutical product .

Chemical Reactions Analysis

Bromo-methoxynaphthalene compounds can participate in various chemical reactions, including bromination, hydroxylation, and cyclization . The position of substituents on the naphthalene ring can influence the reactivity towards electrophilic bromine, as seen in the selective bromination of benzylidenefluorenes . Additionally, hydroxylation reactions have been performed on hydroxyalkylnaphthalenes to introduce additional functional groups . These reactions are relevant for modifying the structure of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxynaphthalene derivatives can be inferred from their molecular structure and reactivity. For instance, the fluorescent properties of 2-bromoacetyl-6-methoxynaphthalene make it a useful reagent for HPLC analysis of carboxylic acids . The presence of bromo and methoxy groups can also affect the compound's solubility, boiling point, and melting point. Computational studies can provide additional insights into the compound's electron density distribution, electrophilic and nucleophilic sites, and potential interactions with biological targets .

科学研究应用

合成和中间体用途

2-(苄氧基)-1-溴-7-甲氧基萘是甲氧基萘的衍生物,在化学合成中具有重要应用。它被用作各种化合物合成的中间体。例如,相关化合物 2-溴-6-甲氧基萘被用作生产非甾体抗炎药(如萘普生和萘普酮)的中间体 (徐和何,2010 年)。此外,2-溴-3-羟基苯甲醛转化为 2-(苄氧基)-1-溴-5-甲氧基-7-甲基萘突出了其在复杂有机合成中的作用 (Otterlo 等人,2004 年)。

荧光标记和分析

与 2-(苄氧基)-1-溴-7-甲氧基萘密切相关的化合物,如 2-溴乙酰基-6-甲氧基萘,被用作高效液相色谱 (HPLC) 中的荧光标记试剂。它们有助于分析生物活性羧酸,如脂肪酸和胆汁酸 (Gatti 等人,1992 年)。这证明了该化合物在分析化学中,特别是在药物分析中的用途。

分子结构和晶体学

分子结构和晶体学的研究是甲氧基萘衍生物(类似于 2-(苄氧基)-1-溴-7-甲氧基萘)的另一个重要领域。已经进行了研究以了解此类化合物的分子堆积中的分子排列和二聚体特征。这包括研究空间组织和分子内氢键 (Okamoto 等人,2014 年)。

作用机制

安全和危害

As with any chemical compound, handling “2-(Benzyloxy)-1-bromo-7-methoxynaphthalene” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

未来方向

The future research directions for this compound could be numerous, depending on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

属性

IUPAC Name |

1-bromo-7-methoxy-2-phenylmethoxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO2/c1-20-15-9-7-14-8-10-17(18(19)16(14)11-15)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWGBDGTRDQCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246798 | |

| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1855030-97-5 | |

| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855030-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)